



Application Notes and Protocols: Radiolabeling of SarTATE with Copper-67

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Compound of Interest		
Compound Name:	SarTATE	
Cat. No.:	B1436788	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SarTATE is a next-generation, highly targeted theranostic agent designed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors (NETs).[1][2][3] It comprises the SSTR2-targeting peptide, octreotate, conjugated to a sarcophagine chelator (MeCOSar), which securely binds copper isotopes.[1][4] The use of the copper isotopes copper-64 (⁶⁴Cu) and copper-67 (⁶⁷Cu) creates a "perfect pairing" for a theranostic approach.[2] ⁶⁴Cu-**SarTATE** is utilized for diagnostic Positron Emission Tomography (PET) imaging to identify tumor locations, while ⁶⁷Cu-**SarTATE** is used for subsequent Peptide Receptor Radionuclide Therapy (PRRT).[2][3][5]

Copper-67 is a beta-emitting radioisotope with a half-life of approximately 62 hours (2.58 days), which is optimal for delivering a therapeutic radiation dose to tumor cells while minimizing exposure to healthy tissues.[5][6][7] Its concurrent gamma emissions also allow for SPECT imaging to monitor biodistribution.[7][8] This protocol details the methodology for radiolabeling **SarTATE** with ⁶⁷Cu.

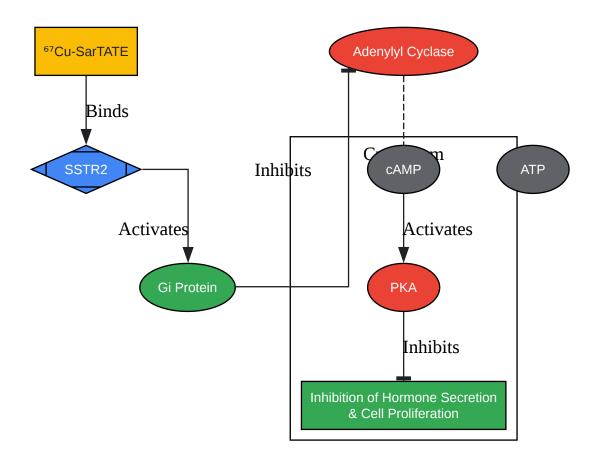
Mechanism of Action: SSTR2 Signaling Pathway

SarTATE exerts its effect by binding to the Somatostatin Receptor 2 (SSTR2), a G protein-coupled receptor (GPCR) overexpressed on the surface of many neuroendocrine tumor cells. [1][9] Upon binding, the ⁶⁷Cu-**SarTATE** complex is internalized by the cell. The subsequent



radioactive decay of ⁶⁷Cu releases beta particles that induce DNA damage and cell death in the targeted tumor cells.

The signaling cascade initiated by SSTR2 activation is primarily inhibitory. The receptor is coupled to pertussis toxin-sensitive G proteins (Gi), which inhibit the enzyme adenylyl cyclase. [9][10] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of protein kinase A (PKA) and inhibits downstream pathways involved in hormone secretion and cell proliferation.[9]



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Figure 1. SSTR2 inhibitory signaling pathway activated by ⁶⁷Cu-**SarTATE**.

Experimental Protocol: Radiolabeling and Quality Control

This protocol is based on methodologies reported for the preparation of ⁶⁷Cu-**SarTATE** for preclinical and clinical studies.[5][8]



Materials and Reagents

- SarTATE peptide: GMP grade (Auspep Clinical Peptides)[8]
- Copper-67: As [⁶⁷Cu]CuCl₂ in 0.05–0.1 M HCl[5][8]
- Buffer: 0.1 M Ammonium Acetate[5]
- Quenching/Stabilizing Agent: Gentisic acid, sodium salt[5]
- Solvent: Ethanol (10% in buffer solution)[5]
- Purification Cartridge: Strata-X 33-µm polymeric reverse-phase cartridge (or equivalent C18 cartridge)[4][5]
- Rinsing Solution: Saline for injection
- Elution Solution: Ethanol
- Final Formulation Solution: Saline for injection
- Sterile Filter: 0.22-µm filter[5]
- Quality Control:
 - Radio-Thin Layer Chromatography (Radio-TLC) system[11]
 - Radio-High-Performance Liquid Chromatography (Radio-HPLC) system[8]
 - pH strips or meter
 - Limulus Amebocyte Lysate (LAL) test for pyrogens
 - Sterility testing supplies

Radiolabeling Procedure

In a sterile vial, dissolve SarTATE (e.g., 60 μg, 41.2 nmol) in a solution of 10% ethanol in 0.1
M ammonium acetate (e.g., 5 mL).[5]



- Add gentisic acid (e.g., 38 mg) to the **SarTATE** solution to act as a radioprotectant.[5]
- Add the [⁶⁷Cu]CuCl₂ solution (e.g., ~4 GBq) to the vial containing the SarTATE and gentisic acid.[5]
- Gently mix the reaction solution.
- Incubate the reaction mixture at room temperature for 30 minutes.

Purification Procedure

- Following incubation, pass the entire reaction mixture through a pre-conditioned Strata-X (or C18) cartridge.[5]
- The [⁶⁷Cu]Cu-**SarTATE** will be retained on the cartridge, while uncomplexed ⁶⁷Cu and other hydrophilic impurities will pass through.
- Rinse the cartridge with sterile saline for injection to remove any remaining unbound ⁶⁷Cu.[5]
- Elute the purified [67Cu]Cu-**SarTATE** from the cartridge using a small volume of ethanol into a sterile collection vial containing saline for injection.[5]
- Pass the final product through a 0.22-µm sterile filter into a final sterile product vial.[5]

Quality Control

- Radiochemical Purity:
 - Radio-TLC: Assess radiochemical purity. In a typical system, the radiolabeled peptide ([⁶⁷Cu]Cu-SarTATE) remains at the origin (Rf < 0.1), while free ⁶⁷Cu migrates with the solvent front (Rf > 0.9).[11]
 - Radio-HPLC: Perform radio-HPLC analysis to confirm purity and quantify any radiolytic impurities.[4][8]
- pH: Measure the pH of the final product solution to ensure it is within the acceptable range for injection.



- Visual Inspection: Check for any particulate matter.
- Sterility and Endotoxin Testing: Perform post-release sterility and endotoxin (pyrogen) tests to ensure the product is safe for administration.[8]

Quantitative Data Summary

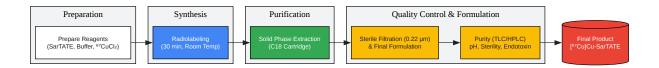
The following table summarizes the quantitative data reported for the radiolabeling of **SarTATE** with ⁶⁷Cu.

Parameter	Value	Reference
Reaction Conditions		
Buffer System	0.1 M Ammonium Acetate with 10% Ethanol	[5]
Phosphate Buffer	[11]	
Precursor Amount (SarTATE)	60 μg (41.2 nmol)	[5]
Stabilizer	Gentisic Acid	[5]
Temperature	Room Temperature	[5][11]
Incubation Time	15 - 30 minutes	[5][11]
Performance Metrics		
Radiochemical Yield	60% – 80%	[5]
> 95%	[11]	
Radiochemical Purity	> 95%	[5][11]
Radionuclide Specifications		
⁶⁷ Cu Specific Activity	- 3.24 - 8.76 GBq/μg	[11]
⁶⁷ Cu Radionuclide Purity	> 99%	[5][11]

Experimental Workflow



The overall process for producing ⁶⁷Cu-**SarTATE** involves several key stages, from the initial labeling reaction to the final quality control checks.



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Figure 2. Experimental workflow for ⁶⁷Cu-**SarTATE** production.

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